Cloransulam-methyl (CAS: 147150-35-4) is a highly selective, Group 2 triazolopyrimidine sulfonanilide herbicide that functions as an acetolactate synthase (ALS) inhibitor. In agrochemical procurement, it is primarily sourced as a technical-grade active ingredient (typically >97.5% purity) for the formulation of water-dispersible granules (WG). The compound presents as an off-white solid with a highly pH-dependent aqueous solubility (184 mg/L at pH 7) and a negligible vapor pressure (3.0 × 10^-16 mm Hg at 25 °C) [1]. Its commercial value is anchored in its highly specific metabolic degradation pathway in leguminous crops and its relatively short environmental persistence, making it a baseline standard for post-emergence broadleaf weed control where crop rotation flexibility is a strict procurement requirement [2].
Procuring generic ALS inhibitors, such as sulfonylureas (e.g., chlorimuron-ethyl) or imidazolinones, as direct substitutes for cloransulam-methyl introduces severe agronomic and liability risks regarding soil carryover. While these alternatives share the same macro-mechanism of action, compounds like chlorimuron-ethyl exhibit prolonged soil half-lives (averaging 40 days, and significantly longer in high-pH soils), which strictly limits subsequent crop rotation options and increases the risk of phytotoxic carryover to non-target crops [1]. Furthermore, attempting to formulate with the free acid form (cloransulam) rather than the methyl ester compromises foliar penetration and tank-mix stability. Cloransulam-methyl is specifically engineered to balance rapid foliar uptake with accelerated microbial degradation in the soil, a dual-action profile that generic in-class substitutes fail to replicate [2].
Cloransulam-methyl demonstrates a highly favorable environmental degradation profile compared to legacy sulfonylureas. In field studies, the aerobic soil half-life of cloransulam-methyl ranges from 13 to 28 days, driven primarily by rapid microbial degradation[1]. In direct contrast, the widely used in-class substitute chlorimuron-ethyl exhibits an average field half-life of 40 days, which extends further in alkaline soils [2]. This >50% reduction in soil persistence directly translates to shorter plant-back intervals for rotational crops.
| Evidence Dimension | Aerobic soil half-life (field conditions) |
| Target Compound Data | 13–28 days |
| Comparator Or Baseline | Chlorimuron-ethyl (~40 days) |
| Quantified Difference | >50% reduction in soil persistence |
| Conditions | Standard agricultural soil, aerobic conditions |
Formulators and agricultural buyers select this compound to minimize legal and financial liabilities associated with herbicide carryover in multi-crop rotation schedules.
The exceptional crop safety margin of cloransulam-methyl in soybeans is quantitatively driven by differential metabolism rates rather than target-site exclusion. In tolerant soybean tissues, cloransulam-methyl is rapidly metabolized with a half-life (T1/2) of 5 to 8 hours [1]. Conversely, in susceptible broadleaf weeds such as velvetleaf, the metabolic half-life extends to 62 days [1]. This massive differential ensures that the active ingredient reaches lethal concentrations at the ALS target site in weeds while being neutralized in the crop before phytotoxic damage can occur.
| Evidence Dimension | In planta metabolic half-life (T1/2) |
| Target Compound Data | 5–8 hours (in soybeans) |
| Comparator Or Baseline | 62 days (in susceptible velvetleaf) |
| Quantified Difference | ~180-fold faster degradation in the target crop |
| Conditions | In vivo plant tissue metabolism assay |
This extreme metabolic differential guarantees high crop safety margins, making it the preferred active ingredient for post-emergence applications where crop stunting must be avoided.
The physicochemical properties of cloransulam-methyl are highly sensitive to pH, which dictates its formulation and tank-mix strategy. At pH 5, its aqueous solubility is a mere 3 mg/L, but this increases dramatically to 184 mg/L at pH 7 [1]. This 60-fold increase in solubility across a narrow pH range makes the methyl ester uniquely suited for water-dispersible granule (WG) formulations that dissolve rapidly in neutral agricultural water supplies, outperforming the less predictable solubility profiles of crude triazolopyrimidine mixtures or free acids [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 184 mg/L at pH 7 |
| Comparator Or Baseline | 3 mg/L at pH 5 |
| Quantified Difference | 60-fold increase in solubility in neutral vs. acidic conditions |
| Conditions | Standard aqueous buffer at 20-25 °C |
Procurement teams must specify this esterified form to ensure compatibility with modern, fast-dissolving WG manufacturing lines and neutral-pH tank mixes.
Because of its pH-dependent solubility (184 mg/L at pH 7) and high stability as a solid, cloransulam-methyl is the ideal active ingredient for manufacturing high-concentration (e.g., 84%) water-dispersible granule products [1]. Formulators rely on this specific ester to ensure rapid dispersion in neutral tank-mix water without the clumping associated with less soluble analogs.
Due to its short aerobic soil half-life (13-28 days), this compound is the optimal choice for agricultural programs that require immediate rotation to sensitive crops like corn or wheat [2]. Procurement of cloransulam-methyl over chlorimuron-ethyl directly mitigates the risk of multi-season carryover injury.
Leveraging its rapid 5-8 hour metabolic degradation in soybeans, cloransulam-methyl is procured for post-emergence tank mixes where maximum broadleaf weed control must be achieved without risking crop phytotoxicity[3]. It is specifically selected when crop stunting from less selective ALS inhibitors would cause unacceptable yield drag.
Irritant;Environmental Hazard